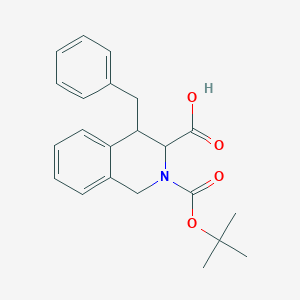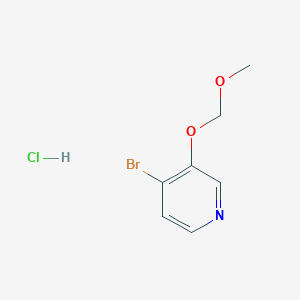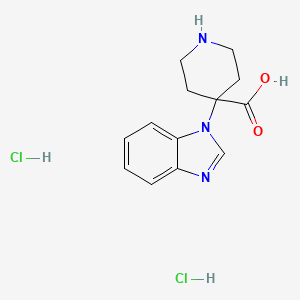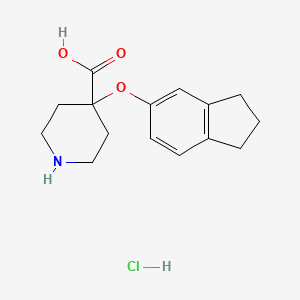![molecular formula C11H24Cl2N2 B1486115 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 2206243-94-7](/img/structure/B1486115.png)
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride
描述
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride (1-PEP-DHC) is a synthetic piperidine derivative with a wide range of applications in the life sciences. It is used as an agonist of the muscarinic acetylcholine receptor (mAChR) and has been studied extensively in research related to the nervous system. 1-PEP-DHC has been used to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system.
作用机制
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an agonist of the muscarinic acetylcholine receptor (mAChR). This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neurotransmitter acetylcholine. When this compound binds to the mAChR, it activates the receptor, which in turn triggers a cascade of events that result in various physiological responses.
Biochemical and Physiological Effects
The activation of mAChR by this compound results in a variety of biochemical and physiological effects. These effects include the inhibition of adenylate cyclase, the activation of phospholipase C, the release of calcium from intracellular stores, and the activation of protein kinase C. These biochemical changes result in a variety of physiological effects, including the stimulation of the autonomic nervous system, the modulation of the cardiovascular and respiratory systems, and the modulation of learning and memory.
实验室实验的优点和局限性
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an attractive compound for use in laboratory experiments due to its high selectivity for the muscarinic acetylcholine receptor (mAChR). This compound has a high binding affinity for the mAChR, and it is relatively stable and easy to synthesize. Additionally, this compound is relatively non-toxic and has a low level of side effects. However, this compound is not suitable for use in vivo experiments due to its short duration of action and its inability to cross the blood-brain barrier.
未来方向
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has a wide range of potential applications in the life sciences. In the future, this compound could be used to study the role of mAChR in the regulation of various physiological processes, such as the cardiovascular and respiratory systems. Additionally, this compound could be used to study the effects of various drugs on the central nervous system. Furthermore, this compound could be used to study the role of mAChR in learning and memory, as well as in the development of new drugs for the treatment of neurological disorders. Finally, this compound could be used to study the role of mAChR in the regulation of the autonomic nervous system.
科学研究应用
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has been used extensively in scientific research to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system. In addition, this compound has been used to study the role of mAChR in the regulation of cardiovascular and respiratory functions.
属性
IUPAC Name |
1-(1-pyrrolidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10(11-5-6-12-9-11)13-7-3-2-4-8-13;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCQMDMHJNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)N2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride](/img/structure/B1486033.png)
![1-(1,2,3,4,4a,9b-Hexahydro-5H-pyrido[4,3-b]indol-5-yl)-1-ethanone hydrochloride](/img/structure/B1486034.png)
![2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486036.png)
![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)



![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B1486042.png)
![1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride](/img/structure/B1486044.png)

![Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride](/img/structure/B1486047.png)

![2-[4-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B1486052.png)